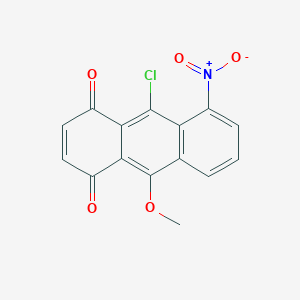
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine, methoxy, and nitro functional groups attached to the anthracene core. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione typically involves multi-step organic reactions. One common method includes the nitration of 9-methoxyanthracene followed by chlorination and oxidation steps. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Chemical Reactions Analysis
Types of Reactions
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethoxyanthracene: Lacks the nitro and chloro groups, resulting in different reactivity and applications.
5-Nitroanthracene-1,4-dione: Similar structure but without the methoxy and chloro groups.
10-Chloroanthracene-1,4-dione: Lacks the methoxy and nitro groups.
Uniqueness
10-Chloro-9-methoxy-5-nitroanthracene-1,4-dione is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it suitable for specialized applications in organic electronics and as a building block for more complex molecules .
Properties
CAS No. |
104901-20-4 |
|---|---|
Molecular Formula |
C15H8ClNO5 |
Molecular Weight |
317.68 g/mol |
IUPAC Name |
10-chloro-9-methoxy-5-nitroanthracene-1,4-dione |
InChI |
InChI=1S/C15H8ClNO5/c1-22-15-7-3-2-4-8(17(20)21)11(7)14(16)12-9(18)5-6-10(19)13(12)15/h2-6H,1H3 |
InChI Key |
RCJYSIVMIUAIOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=CC(=O)C2=C(C3=C1C=CC=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















